molecular formula C9H7IN2O2 B1456958 Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1009378-93-1

Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B1456958
CAS No.: 1009378-93-1
M. Wt: 302.07 g/mol
InChI Key: HSKJTLBZTWHLIR-UHFFFAOYSA-N
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Description

Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate (CAS 1009378-93-1) is a high-value chemical building block for scientific research and drug discovery. This compound features an iodine atom at the 3-position and a methyl carboxylate at the 7-position of the imidazo[1,2-a]pyridine scaffold, making it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Palladium-catalyzed aminocarbonylation . The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, known for its diverse biological activities. Researchers are particularly interested in this scaffold for developing novel therapeutic agents. Recent studies highlight the significant potency of imidazo[1,2-a]pyridine analogues against drug-resistant strains of Mycobacterium tuberculosis , with some compounds, like telacebec (Q203), advancing to clinical trials . Furthermore, derivatives of this heterocycle system have demonstrated promising antifungal activities against resistant strains of Candida albicans . The specific structural features of this reagent make it a critical starting point for synthesizing new compounds to explore these and other therapeutic areas. Handling and Storage: For optimal stability, this compound should be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKJTLBZTWHLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=C(N2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726930
Record name Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009378-93-1
Record name Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
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Preparation Methods

Key Features of the Condensation Method:

  • Reactants: 2-aminopyridine and α-haloketones.
  • Reaction Conditions: Typically requires elevated temperatures and prolonged reaction times.
  • Limitations: The lachrymatory nature of α-haloketones and difficult post-reaction work-up.
  • Improvements: One-pot synthesis and use of solid-supported bases like CsF-Celite to simplify purification and improve yields.

Example Procedure (From Paengphua et al., 2019):

  • A mixture of acetophenone, 2-aminopyridine, iodine, and an ionic liquid catalyst ([BMIM]BF4) is irradiated with ultrasound (40 kHz) at 30–45 °C for 1–3 hours.
  • After initial reaction, CsF-Celite and chloroform are added, and the mixture is further sonicated for 15 minutes.
  • The solid base is filtered off, and the product is purified by column chromatography.
  • CsF-Celite is reusable after washing and drying.

This approach yields imidazo[1,2-a]pyridines efficiently with shorter reaction times and milder conditions compared to traditional methods.

Regioselective Iodination to Form this compound

The key step to obtain this compound is the selective iodination at the C3 position of the imidazo[1,2-a]pyridine ring.

Ultrasound-Assisted Iodination Method:

  • Reagents: Imidazo[1,2-a]pyridine derivative, iodine source, and tert-butyl hydroperoxide as oxidant.
  • Conditions: Ultrasound irradiation accelerates the reaction, which proceeds under mild, transition-metal-free conditions.
  • Advantages:
    • High regioselectivity for C3 iodination.
    • Good functional group tolerance.
    • No need for metal catalysts or inorganic oxidants.
    • Yields range from 65% to 95%.
  • Mechanism: Radical iodination promoted by tert-butyl hydroperoxide under ultrasound energy.

This method represents a sustainable and economic approach to prepare 3-iodoimidazo[1,2-a]pyridine derivatives, including this compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Condensation of 2-aminopyridine with α-haloketones 2-aminopyridine, α-haloketones, CsF-Celite, ultrasound, ionic liquid catalyst High (varies) Simple, one-pot, reusable base, mild conditions Lachrymatory α-haloketones, purification needed
Ultrasound-assisted iodination Imidazo[1,2-a]pyridine, iodine, tert-butyl hydroperoxide, ultrasound 65–95 Metal-free, regioselective, mild, sustainable Requires ultrasound equipment

Research Findings and Notes

  • The use of ultrasound irradiation significantly reduces reaction times and improves selectivity and yield for both scaffold formation and iodination steps.
  • CsF-Celite as a solid-supported base enhances ease of handling and purification, and can be recycled without loss of activity, contributing to green chemistry principles.
  • The iodination method avoids transition metals and harsh oxidants, aligning with sustainable synthetic practices.
  • Proper storage and handling of this compound are critical to maintain compound stability and reproducibility in downstream applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Pharmaceutical Development

Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have been studied for their potential to act against cancer and infectious diseases. Research indicates that modifications to this compound can lead to the development of selective inhibitors for specific biological targets.

Case Study: Inhibitor Design

A study highlighted the synthesis of derivatives of this compound that exhibited potent inhibitory activity against certain cancer cell lines. The modifications were aimed at enhancing selectivity and reducing toxicity, showcasing its utility in drug discovery processes .

Biological Research

This compound is employed in biological studies to investigate various mechanisms at the molecular level. Its role in elucidating disease processes makes it essential in understanding complex biological pathways.

Case Study: Mechanism of Action

Research utilizing this compound has contributed to insights into the signaling pathways involved in cancer progression. The compound's derivatives were used to probe interactions with specific receptors, providing valuable data on their biological activity .

Material Science

In material science, this compound is being explored for its incorporation into new materials that enhance properties such as conductivity and stability. This application is particularly relevant for developing advanced electronic devices.

Data Table: Material Properties Enhancement

Material TypeProperty EnhancedApplication Area
Conductive PolymersIncreased conductivityElectronics
Composite MaterialsImproved stabilityAerospace and automotive

Agrochemicals

The compound has shown promise in formulating more effective agrochemicals, including pesticides and herbicides. Its derivatives have been tested for their efficacy in controlling agricultural pests and diseases.

Case Study: Pesticide Development

Research demonstrated that certain derivatives of this compound exhibited high efficacy against specific pests while maintaining low toxicity to non-target organisms. This dual benefit enhances agricultural productivity while minimizing environmental impact .

Diagnostic Tools

This compound is also explored for use in diagnostic assays. Its ability to detect specific biomolecules can lead to earlier disease diagnosis and better patient outcomes.

Case Study: Biomarker Detection

A study utilized this compound in developing assays for detecting biomarkers associated with certain diseases. The results indicated high sensitivity and specificity, making it a valuable tool for clinical diagnostics .

Mechanism of Action

The mechanism of action of methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Halogen-Substituted Analogues
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate Br (3) C₉H₇BrN₂O₂ 255.07 Lower molecular weight; used in nucleophilic substitutions. Hazards: Skin/eye irritation (H315, H319) .
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-7-carboxylate Boronate (3) C₁₅H₁₉BN₂O₄ 302.14 Boron-containing derivative for Suzuki couplings. Higher stability but requires inert conditions .

Key Insights :

  • Reactivity : The iodine substituent in the target compound offers superior leaving-group ability compared to bromine, facilitating metal-catalyzed cross-couplings .
  • Safety : Brominated analogues pose higher irritation risks (H315/H319) , whereas iodinated derivatives may require precautions for light sensitivity.
Positional Isomers
Compound Name Carboxylate Position Molecular Formula CAS Number Applications References
Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate 6 C₉H₇IN₂O₂ 460087-82-5 Less common; used in niche synthetic routes. Lower commercial availability .
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate 7 C₁₇H₁₅N₃O₄ - Demonstrates pharmacological potential (e.g., anti-inflammatory activity) .

Key Insights :

  • Biological Activity : Position 7 esters (e.g., ethyl 8-(4-nitrophenyl) derivative) are associated with enhanced bioactivity due to steric and electronic effects .
  • Synthetic Utility : Position 6 isomers are less explored, highlighting the target compound’s preference in mainstream synthesis .
Functional Group Variations
Compound Name Functional Group (Position) Molecular Weight (g/mol) Key Properties References
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CF₃ (7), COOH (3) 230.14 High acidity (predicted pKa = -0.95); used in protease inhibitors .
Methyl 3-(cyclobutylamino)-2-(3-methoxy-1,2-thiazol-4-yl)-6-methylimidazo[1,2-a]pyridine-7-carboxylate Cyclobutylamino (3), thiazol (2) 373.13 Enhanced solubility (yellow powder); applied in kinase inhibition studies .

Key Insights :

  • Solubility: Bulky substituents (e.g., cyclobutylamino) improve solubility but may reduce membrane permeability .
  • Acidity : Carboxylic acid derivatives (e.g., CF₃-substituted) exhibit stronger electron-withdrawing effects, altering reactivity in electrophilic substitutions .
Pharmacologically Active Derivatives
Compound Name Structure Modifications Biological Target Activity Data References
Methyl 3-((4-guanidinobenzyl)amino)-2-(pyridin-3-yl)imidazo[1,2-a]pyridine-7-carboxylate Guanidinobenzyl (3), pyridyl (2) Urokinase plasminogen activator (uPA) IC₅₀ = 416.5 nM (UPLC/MS) .
Ethyl 2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate Difluorophenyl (2), ethyl ester Antiviral lead Yield: 77%; m.p. = 137.6–138.2°C .

Key Insights :

  • Bioactivity : Guanidine and pyridyl groups enhance binding to serine proteases (e.g., uPA) .
  • Thermal Stability : Ethyl esters with fluorinated aryl groups exhibit higher melting points, suggesting crystalline stability .

Biological Activity

Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate (MIIPC) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of MIIPC, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

MIIPC features a bicyclic imidazo[1,2-a]pyridine core with an iodine atom at the 3-position and a carboxylate group at the 7-position. Its molecular formula is C9H7IN2O2C_9H_7IN_2O_2. The presence of iodine enhances its electrophilic character, which is crucial for its reactivity in biological systems. Various synthetic routes have been developed for MIIPC, emphasizing its versatility as a building block in medicinal chemistry .

Antimicrobial Properties

MIIPC and related imidazo[1,2-a]pyridine derivatives have shown promising antimicrobial activity . A study involving a series of synthesized imidazo[1,2-a]pyrimidine derivatives indicated that compounds with similar structures exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The results suggested that modifications to the imidazole ring could enhance activity .

Interaction with Biological Targets

Preliminary studies have indicated that MIIPC interacts with various biological targets, particularly receptors involved in neurotransmission. For instance, it has been evaluated as a potential antagonist for adrenergic receptors. In one study, MIIPC was part of a compound library screening for selective antagonists of the human α2B adrenergic receptor, revealing promising selectivity and potency .

Table: Summary of Biological Activities of MIIPC and Related Compounds

Compound NameBiological ActivityReference
This compoundAntibacterial; α2B receptor antagonist
3-Iodoquinoline-7-carboxylic acidDifferent biological profile; potential therapeutic uses
Methyl imidazo[1,2-a]pyridine-7-carboxylateLower reactivity; potential for further modification

The mechanism by which MIIPC exerts its biological effects is still under investigation. However, the presence of the iodine atom is thought to play a critical role in enhancing the compound's ability to bind to specific receptors or enzymes involved in disease pathways. This characteristic may lead to improved pharmacodynamics compared to non-iodinated analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate, and how can intermediates be characterized?

  • Answer: A common approach involves coupling reactions with iodinated precursors. For example, microwave-assisted reactions in methanol/water (1:2 v/v) with trifluoroacetic acid as a catalyst can yield imidazo[1,2-a]pyridine derivatives. Intermediates are typically characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm regiochemistry, with IR spectroscopy verifying functional groups (e.g., carbonyl stretches near 1720 cm1^{-1}) .

Q. How is NMR spectroscopy employed to confirm the structure of this compound?

  • Answer: 1H^1H-NMR is critical for identifying proton environments, such as aromatic protons in the imidazo[1,2-a]pyridine core (δ 7.5–9.0 ppm) and methyl ester groups (δ 3.8–4.0 ppm). 13C^{13}C-NMR resolves carbonyl carbons (~165 ppm) and iodinated positions, which often show deshielding effects. Coupling constants (e.g., J=7.2HzJ = 7.2 \, \text{Hz}) help confirm substitution patterns .

Q. What safety protocols are recommended for handling iodinated imidazo[1,2-a]pyridines?

  • Answer: Use gloves, goggles, and fume hoods to avoid exposure to volatile iodinating agents (e.g., I2\text{I}_2). Store the compound in airtight containers away from light, as iodinated aromatics are prone to decomposition. Toxicity data from analogs suggest monitoring for respiratory and dermal irritation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural assignments of this compound?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) using Bruker CCD detectors and SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the C–I bond length (~2.10 Å) and dihedral angles between the imidazole and pyridine rings confirm regiochemistry. Data-to-parameter ratios >12:1 ensure refinement reliability .

Q. What strategies address low yields in iodination steps during synthesis?

  • Answer: Optimize reaction temperature (e.g., 60–80°C) and stoichiometry of iodinating agents (e.g., NIS\text{NIS}). Microwave irradiation can enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol improves yield .

Q. How do computational methods (DFT, molecular docking) complement experimental data for this compound?

  • Answer: Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity trends. Docking studies with target proteins (e.g., uPA inhibitors) validate binding modes observed in crystallographic data. Discrepancies between computed and experimental geometries may indicate solvent effects or crystal packing forces .

Q. What challenges arise in regioselective functionalization of the imidazo[1,2-a]pyridine core?

  • Answer: Competitive reactivity at C3 vs. C8 positions requires careful choice of directing groups. For example, ester groups at C7 can deactivate adjacent positions, favoring iodination at C3. Microwave conditions with Pd catalysts may enhance selectivity for cross-coupling reactions .

Q. How are HRMS and isotopic patterns used to confirm molecular integrity?

  • Answer: High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI+) provides exact mass matches (e.g., [M+H]+^+) within 1 ppm error. The isotopic pattern for iodine (127I^{127}\text{I}, 100% abundance) should show a single peak, distinguishing it from brominated analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
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Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate

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